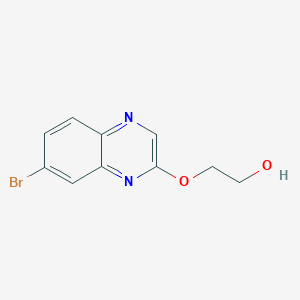
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Vue d'ensemble
Description
“2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives, which are important intermediates in obtaining drugs like Erdafitinib, has been reported. In one such synthesis, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst .Molecular Structure Analysis
The molecular structure of “2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” is represented by the formula C10H9BrN2O2 .Physical And Chemical Properties Analysis
The boiling point of “2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” is 400.062ºC at 760 mmHg, and its flash point is 195.751ºC. It has a density of 1.639g/cm3 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
Quinoxaline derivatives, such as 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol, are crucial intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the production of Erdafitinib , a medication approved for the treatment of urothelial carcinoma . The compound serves as a building block in the complex chemical synthesis of drugs, highlighting its importance in medicinal chemistry.
Anticancer Research
Quinoxaline compounds exhibit significant anti-cancer properties. They are studied for their potential to inhibit the growth of cancer cells and are used in the development of new chemotherapy agents . The bromoquinoxaline moiety, in particular, is of interest due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that quinoxaline derivatives can have potent antibacterial and antifungal activities. This makes them valuable for the development of new antibiotics and antiseptics, especially in an era where antibiotic resistance is a growing concern .
Agricultural Chemicals
In agriculture, quinoxaline derivatives are used to create compounds with pesticidal properties. They serve as the basis for herbicides and insecticides, contributing to the protection of crops from pests and diseases .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of quinoxaline derivatives make them suitable for use in OLEDs . They are involved in the creation of high-efficiency phosphorescent light-emitting diodes, which are used in displays and lighting .
Solar Energy
Quinoxaline derivatives are also utilized in the field of solar energy . They are components of photovoltaic materials that are used to create solar cells, contributing to the advancement of renewable energy technologies .
Safety and Hazards
Propriétés
IUPAC Name |
2-(7-bromoquinoxalin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHALVPEDVXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732706 | |
| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705262-64-2 | |
| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


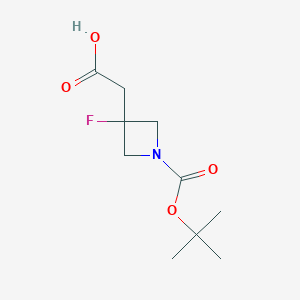
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
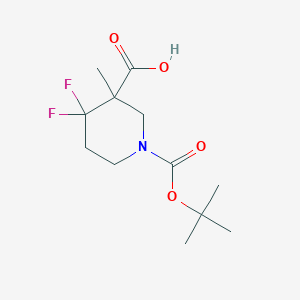
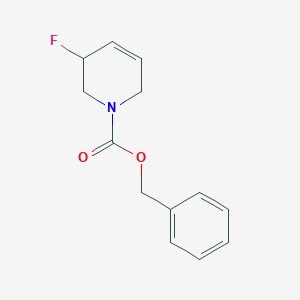
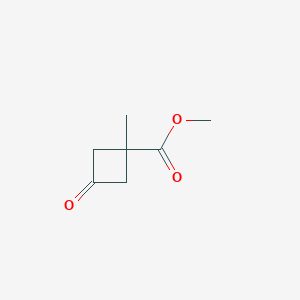
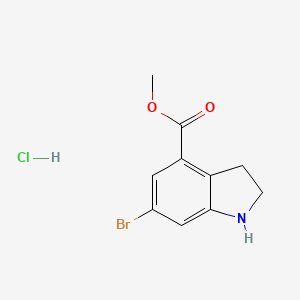
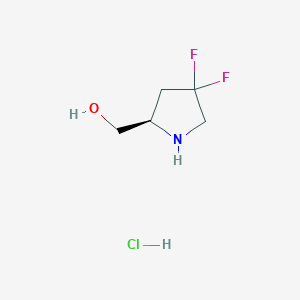

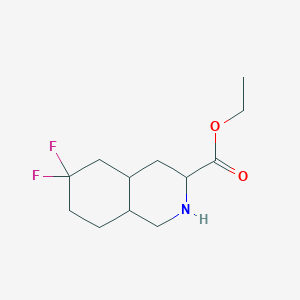
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)
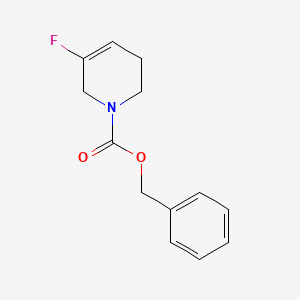

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)